molecular formula C6H7Cl3FNO3S B14179244 2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide CAS No. 917870-91-8

2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide

Cat. No.: B14179244
CAS No.: 917870-91-8
M. Wt: 298.5 g/mol
InChI Key: PCCKFFNGXIDLMP-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide is a complex organic compound characterized by the presence of trichloroacetamide and fluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of trifluoroacetic anhydride and appropriate amines can be part of the synthetic route .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide is unique due to its specific combination of trichloroacetamide and fluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

917870-91-8

Molecular Formula

C6H7Cl3FNO3S

Molecular Weight

298.5 g/mol

IUPAC Name

2,2,2-trichloro-N-[2-(fluoromethyl)-5-oxooxathiolan-2-yl]acetamide

InChI

InChI=1S/C6H7Cl3FNO3S/c7-6(8,9)5(13)11-15(3-10)2-1-4(12)14-15/h1-3H2,(H,11,13)

InChI Key

PCCKFFNGXIDLMP-UHFFFAOYSA-N

Canonical SMILES

C1CS(OC1=O)(CF)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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